molecular formula C12H15NO4S B2834901 2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 100392-00-5

2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2834901
CAS No.: 100392-00-5
M. Wt: 269.32
InChI Key: PRFUSBXPZKOGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of an ethoxy group and a hydroxyphenyl group attached to the thiazolidine ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization in the presence of a suitable acid catalyst to form the thiazolidine ring

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3-ethoxy-4-oxophenyl)-1,3-thiazolidine-4-carboxylic acid.

    Reduction: Formation of 2-(3-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-methanol.

    Substitution: Formation of derivatives with various functional groups replacing the ethoxy group.

Scientific Research Applications

2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial cell walls.

    Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzymes, leading to a reduction in the production of harmful metabolites. Additionally, the compound’s antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-one
  • 2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-thiol
  • 2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-amine

Uniqueness

2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both the ethoxy and hydroxyphenyl groups, which confer specific chemical reactivity and biological activity. The carboxylic acid group also enhances its solubility in aqueous environments, making it more versatile for various applications compared to its analogs.

Biological Activity

2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative notable for its unique structural features, including an ethoxy group, a hydroxyphenyl moiety, and a carboxylic acid functional group. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound based on diverse research findings.

Property Details
Chemical Formula C₁₂H₁₅NO₄S
Molecular Weight 269.32 g/mol
IUPAC Name This compound
Appearance Powder
Storage Temperature Room Temperature

The biological activity of this compound can be attributed to its interaction with various molecular targets in biological systems. The compound exhibits:

  • Antioxidant Activity : It scavenges free radicals, thereby protecting cells from oxidative damage.
  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting the production of harmful metabolites.

Antimicrobial Activity

Research indicates that thiazolidine derivatives possess significant antimicrobial properties. The compound showed effectiveness against various bacterial strains by disrupting bacterial cell wall synthesis .

Anti-inflammatory Properties

Studies have demonstrated that this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .

Antioxidant Effects

The compound's ability to scavenge free radicals suggests its potential as an antioxidant agent. This property is crucial in combating oxidative stress-related diseases .

Case Studies and Experimental Findings

  • Antimicrobial Testing : A study conducted on various thiazolidine derivatives indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5 mg/mL .
  • Anti-inflammatory Effects : In a controlled experiment involving animal models, the compound significantly reduced paw edema induced by carrageenan injection, demonstrating its potential as an anti-inflammatory agent .
  • Antioxidant Activity Assessment : The DPPH assay revealed that the compound effectively scavenged DPPH radicals, with an IC50 value comparable to established antioxidants like ascorbic acid.

Comparison with Similar Compounds

Compound Name Biological Activity
2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-oneAntimicrobial and anti-inflammatory
2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-thiolAntioxidant and enzyme inhibition
2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-amineAnticancer properties

Properties

IUPAC Name

2-(3-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-2-17-10-5-7(3-4-9(10)14)11-13-8(6-18-11)12(15)16/h3-5,8,11,13-14H,2,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFUSBXPZKOGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.